4-(4-Hydroxy-3,5-dimethoxyphenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxy-3,5-dimethoxyphenyl)butan-2-one is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . It is known for its aromatic properties and is often used in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3,5-dimethoxyphenyl)butan-2-one typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with a suitable ketone under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where the aldehyde reacts with acetone in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-3,5-dimethoxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
4-(4-Hydroxy-3,5-dimethoxyphenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-3,5-dimethoxyphenyl)butan-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to participate in hydrogen bonding and electron-donating interactions, which can modulate the activity of enzymes and receptors. These interactions are crucial for its antioxidant and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxy-3,5-dimethylphenyl)butan-2-one: Similar in structure but with methyl groups instead of methoxy groups.
4-(4-Hydroxy-3-methoxyphenyl)butan-2-one: Contains one methoxy group instead of two.
4-(4-Hydroxyphenyl)butan-2-one: Lacks the methoxy groups entirely.
Uniqueness
4-(4-Hydroxy-3,5-dimethoxyphenyl)butan-2-one is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
112468-41-4 |
---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
4-(4-hydroxy-3,5-dimethoxyphenyl)butan-2-one |
InChI |
InChI=1S/C12H16O4/c1-8(13)4-5-9-6-10(15-2)12(14)11(7-9)16-3/h6-7,14H,4-5H2,1-3H3 |
InChI Key |
NULBEPOZYDYWOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C(=C1)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.